![molecular formula C16H13N7O2 B2386238 N-((8-メトキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)キノキサリン-6-カルボキサミド CAS No. 2034320-10-8](/img/structure/B2386238.png)
N-((8-メトキシ-[1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)メチル)キノキサリン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives
科学的研究の応用
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has shown potential as an antibacterial, antifungal, and antimalarial agent[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Medicine: The compound's pharmacological properties make it a candidate for drug development, particularly in the treatment of infectious diseases and metabolic disorders.
Industry: In the chemical industry, it can be used as a building block for the synthesis of various fine chemicals and pharmaceuticals.
作用機序
Mode of Action
The mode of action likely involves interactions with cellular components or proteins. Unfortunately, precise details regarding its binding sites or downstream effects remain elusive. Similar quinoxaline derivatives have shown activity against cancer cells, microbial pathogens, and other biological systems .
Biochemical Pathways
Without specific data on this compound, we can’t pinpoint exact pathways. Quinoxalines have been associated with diverse activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-oxidant effects . These activities may involve modulation of signaling pathways, enzyme inhibition, or receptor interactions.
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability.
生化学分析
Biochemical Properties
The role of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide in biochemical reactions is quite significant. It interacts with various enzymes and proteins, influencing their function and activity
Cellular Effects
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide has been observed to have a profound impact on cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound has also been shown to induce apoptosis in a dose-dependent manner on the SMMC-7721 cell line .
Molecular Mechanism
The molecular mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide is complex and multifaceted. It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. Subsequent methoxylation and quinoxaline carboxamide attachment are performed under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
類似化合物との比較
Sitagliptin Phosphate: A drug used for the treatment of type II diabetes mellitus[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Pyrrolopyrazine Derivatives: Known for their antibacterial properties.
Quinolinyl-pyrazoles: Exhibiting pharmacological activities.
Uniqueness: N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide stands out due to its unique structural features and broad spectrum of biological activities. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c1-25-16-14-22-21-13(23(14)7-6-19-16)9-20-15(24)10-2-3-11-12(8-10)18-5-4-17-11/h2-8H,9H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCZNLIPXKQQMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)
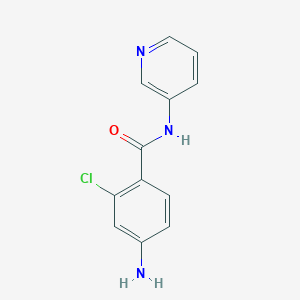
![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)

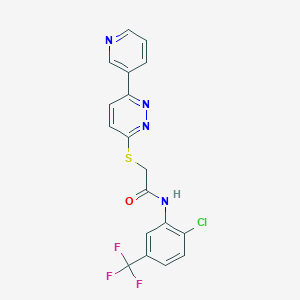
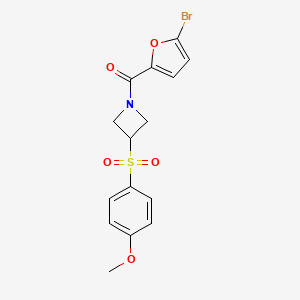
![5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2386168.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)
![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)

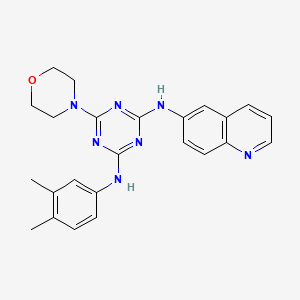
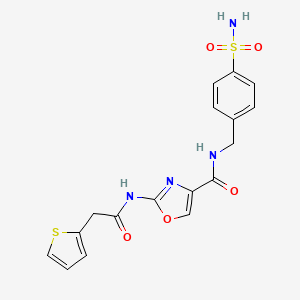
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)
